molecular formula C7H6F3IN2O2 B2495406 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856046-26-8

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2495406
CAS RN: 1856046-26-8
M. Wt: 334.037
InChI Key: OEBQNRHTOBYFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, also known as TFPIC, is a chemical compound that has been widely used in scientific research applications. This compound is a pyrazole derivative that has a trifluoropropyl group attached to the pyrazole ring. TFPIC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to involve the binding of the compound to a specific site on the surface of proteins. This binding can alter the conformation of the protein, leading to changes in its activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its specificity. This compound binds to a specific site on the surface of proteins, allowing researchers to study the function of these proteins in more detail. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, making it important for researchers to use caution when working with this compound.

Future Directions

There are many potential future directions for research involving 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. This compound has been shown to have anti-inflammatory properties, making it a potential treatment for a variety of conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and biochemistry.

Synthesis Methods

The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 4-iodopyrazole with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid to produce the final compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of protein-protein interactions. This compound has been shown to bind to a specific site on the surface of proteins, allowing researchers to study the structure and function of these proteins in more detail.

properties

IUPAC Name

4-iodo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(6(14)15)4(11)3-12-13/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQNRHTOBYFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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